(Carbonyl-14C)nicotinamide
Description
Significance of Isotopic Labeling in Biochemical Investigations
Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing one or more atoms of a molecule with their isotope, scientists can follow the molecule's path and fate in various biological processes. wikipedia.orgfiveable.me The isotopes can be either stable or radioactive. wikipedia.org In the case of radioactive isotopes, or radionuclides, the technique is known as radiolabeling.
The fundamental principle of isotopic labeling lies in its ability to act as a tracer without significantly altering the chemical properties of the molecule of interest. openmedscience.commusechem.com This allows the labeled compound to behave almost identically to its unlabeled counterpart within a biological system. openmedscience.com This technique provides invaluable insights into:
Metabolic Pathways: Tracking the conversion of a labeled substrate into various metabolites helps to elucidate complex biochemical pathways. wikipedia.orgnih.govontosight.ai
Metabolic Flux Analysis: Isotopic labeling is essential for quantifying the rate of metabolic reactions, providing a dynamic view of cellular metabolism. wikipedia.orgnih.gov
Reaction Mechanisms: By determining the position of isotopes in the products, researchers can deduce the sequence of atomic rearrangements in a chemical reaction. wikipedia.org
Various analytical methods are employed to detect these isotopic labels, including mass spectrometry, which detects differences in mass, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov For radiolabeled compounds, the radioactive decay can be detected using instruments like scintillation counters or through autoradiography. wikipedia.orgontosight.ai
Rationale for Carbonyl-14C Labeling in Nicotinamide (B372718) Studies
The choice of Carbon-14 (¹⁴C) as a radiolabel offers several distinct advantages in biochemical research. openmedscience.comnih.gov As a naturally occurring isotope of carbon, its incorporation into organic molecules results in minimal structural or chemical perturbation. openmedscience.com Furthermore, ¹⁴C has a long half-life of approximately 5,730 years, making it suitable for studies that span a considerable duration. openmedscience.comnih.govwikipedia.org
Specifically labeling the carbonyl carbon of nicotinamide with ¹⁴C is a strategic choice for tracing its metabolic fate. This specific labeling allows researchers to follow the core pyridine (B92270) structure through various enzymatic transformations. Nicotinamide is a key metabolite in the pyridine nucleotide cycle and serves as a precursor for the synthesis of essential coenzymes like nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). scispace.comnih.gov
Research has shown that (Carbonyl-¹⁴C)nicotinamide is readily absorbed and metabolized in various biological systems, particularly in plants. scispace.comresearchgate.net Studies have utilized this labeled compound to investigate the formation of important nicotinic acid conjugates.
Detailed Research Findings from Plant Metabolism Studies
Extensive research in plant biochemistry has employed (Carbonyl-¹⁴C)nicotinamide to unravel the complexities of pyridine metabolism. These studies have revealed significant diversity in how different plant species and even different organs within the same plant metabolize nicotinamide.
In a survey of various higher plants, including Arabidopsis thaliana, Oryza sativa (rice), and Lotus japonicus, (Carbonyl-¹⁴C)nicotinamide was found to be a precursor for pyridine nucleotide synthesis, likely after its conversion to nicotinic acid. scispace.comnih.gov The radioactivity was incorporated into two major conjugates: trigonelline (B31793) (1-N-methylnicotinic acid) and nicotinic acid 1N-glucoside (Na-Glc). scispace.comnih.gov
The formation of these conjugates varies significantly between species and organs. For instance, trigonelline synthesis is more prominent in the leaves than in the roots of many plants. scispace.comnih.gov In a study on tea seedlings (Camellia sinensis), nicotinamide was readily converted to nicotinic acid in all organs, but the subsequent metabolism was much faster in leaves compared to stems and roots. researchgate.net A significant portion of the radioactivity from the carbonyl carbon was released as ¹⁴CO₂ in the leaves, a process that was minimal in stems and roots. researchgate.net
Metabolic Fate of (Carbonyl-14C)nicotinamide in Tea Seedlings
Distribution of radioactivity (%) after 6 hours of incubation.
| Metabolite | Leaves | Stem | Roots |
|---|---|---|---|
| Nicotinic Acid | 7% | 49% | 47% |
| NAD | 22% | 15% | 18% |
| Nicotinic acid N-glucoside | 48% | 21% | 19% |
| CO2 | 14% | ~0% | ~0% |
Data adapted from a study on pyridine metabolism in tea plants. researchgate.net
Similarly, studies on fern species demonstrated that the primary metabolic product from (Carbonyl-¹⁴C)nicotinamide was nicotinic acid glucoside, with very low formation of trigonelline. nih.gov In the mangrove plant Bruguiera gymnorrhiza, radioactivity from (Carbonyl-¹⁴C)nicotinamide was incorporated into both NAD and trigonelline across all parts of the propagules. znaturforsch.com The highest incorporation into NAD was observed in the newly emerged stem, while young leaves showed the highest incorporation into trigonelline. znaturforsch.com
Metabolite Formation from this compound in Various Plants
| Plant Species | Primary Metabolite(s) | Tissue/Organ |
|---|---|---|
| Arabidopsis thaliana | Nicotinic acid 1N-glucoside | Seedlings |
| Oryza sativa (Rice) | Trigonelline | Leaves, Cell Cultures |
| Theobroma cacao | Trigonelline and Nicotinic acid 1N-glucoside | Seedlings |
| Ferns (various species) | Nicotinic acid glucoside | General |
| Bruguiera gymnorrhiza (Mangrove) | NAD, Trigonelline | Propagules |
Data compiled from studies on nicotinamide metabolism in higher plants and ferns. scispace.comnih.govnih.govznaturforsch.com
These findings underscore the utility of (Carbonyl-¹⁴C)nicotinamide as a precise tracer for dissecting the intricate and varied pathways of nicotinamide metabolism in the plant kingdom. The specific labeling of the carbonyl carbon provides a clear and quantifiable signal to follow the transformation of the nicotinamide backbone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-ZQBYOMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[14C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349349 | |
| Record name | [14C]-Nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10119-18-3 | |
| Record name | 3-Pyridinecaboxamide-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010119183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [14C]-Nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Carbonyl 14c Nicotinamide and Its Derivatives
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like (Carbonyl-14C)nicotinamide and its derivatives. nih.govnih.gov These strategies offer high yields and purity, which are essential for their use as tracers and probes in sensitive assays. nih.gov
A significant advantage of modern chemo-enzymatic synthesis routes is the use of this compound as the starting material. This precursor is considerably more cost-effective and readily available compared to other labeled precursors like [Ad-14C]-NAD+. nih.gov For instance, the cost of [Ad-14C]-NAD+ can be more than three times higher per microcurie than this compound. nih.gov This cost-effectiveness makes the synthesis of various labeled nicotinamide (B372718) cofactors more feasible for a broader range of research applications. nih.govacs.org The synthesis procedures have been optimized to maximize the yield of the final radioactive cofactor by using specific ratios of precursors. For example, a 10:1 ratio of NADP+ to this compound has been found to be optimal for producing [carbonyl-14C]-NADP+ with minimal reaction times and maximal yields. nih.gov
Enzymes play a pivotal role in the synthesis of this compound derivatives. A key enzyme in these synthetic pathways is NADase, which catalyzes the exchange of the nicotinamide moiety of NAD(P)+ with the radiolabeled this compound. nih.gov This enzymatic exchange reaction is a critical step in incorporating the 14C label into the desired cofactor. nih.gov
Once [carbonyl-14C]-NADP+ is formed, it can be enzymatically reduced to [carbonyl-14C]-NADPH. nih.gov This reduction can be achieved using enzymes like glucose dehydrogenase or Thermoanaerobium brockii alcohol dehydrogenase (tbADH). nih.gov The choice of enzyme and reaction conditions allows for the stereospecific synthesis of different labeled NADPH isotopologues. nih.govnih.gov
For the synthesis of [14C]Nicotinamide Riboside ([14C]NR), a chemo-enzymatic approach involves the use of ADP-ribosylcyclase to produce 14C-NAD+ from unlabeled NAD+ and [carbonyl-14C]-nicotinamide. nih.govresearchgate.net The resulting 14C-NAD+ is then treated with phosphodiesterase I and alkaline phosphatase to yield [14C]NR. nih.govresearchgate.netbeilstein-journals.org
| Enzyme | Role in Synthesis |
| NADase | Catalyzes the exchange of the nicotinamide group in NAD(P)+ with this compound. nih.gov |
| Glucose Dehydrogenase | Can be used for the reduction of [carbonyl-14C]-NADP+ to produce 4S-[carbonyl-14C-4-2H] NADPH. nih.gov |
| Thermoanaerobium brockii Alcohol Dehydrogenase (tbADH) | Used for the stereospecific reduction of [carbonyl-14C]-NADP+ to 4R-[carbonyl-14C, 4-2H]-NADPH. nih.gov |
| ADP-ribosylcyclase | Initiates the synthesis of [14C]Nicotinamide Riboside by forming 14C-NAD+. nih.govresearchgate.net |
| Phosphodiesterase I and Alkaline Phosphatase | Used in the subsequent steps to convert 14C-NAD+ to [14C]Nicotinamide Riboside. nih.govresearchgate.net |
| NAD+ Kinase | Phosphorylates NAD+ to NADP+. nih.gov |
The chemo-enzymatic strategies allow for the synthesis of a variety of important derivatives of this compound.
[Carbonyl-14C]NADPH : This derivative is synthesized by the enzymatic reduction of [carbonyl-14C]-NADP+. nih.gov It serves as a valuable tracer in studies of NADPH-dependent enzymes. nih.gov
4R-[Carbonyl-14C, 4-2H]NADPH : This stereospecifically labeled isotopologue is synthesized from [carbonyl-14C]-NADP+ using Thermoanaerobium brockii alcohol dehydrogenase (tbADH). nih.gov It is particularly useful for investigating the stereochemistry of hydride transfer in enzymatic reactions. nih.govnih.gov
[Carbonyl-14C, 4-2H2]NADPH : This doubly deuterated derivative can also be produced through chemo-enzymatic methods, providing another tool for mechanistic studies of enzymes. nih.gov
[14C]Nicotinamide Riboside ([14C]NR) : The synthesis of [14C]NR is achieved through a multi-enzyme process. nih.govresearchgate.netnih.gov It begins with the formation of 14C-NAD+ from unlabeled NAD+ and [carbonyl-14C]-nicotinamide, catalyzed by ADP-ribosylcyclase. nih.govresearchgate.net Subsequently, 14C-NAD+ is converted to [14C]NR by the action of phosphodiesterase I and alkaline phosphatase. nih.govresearchgate.netbeilstein-journals.org An alternative method utilizes enzymes from Proteus vulgaris to produce [14C]NR from 14C-labeled NAD+. nih.gov
The development of these synthetic routes has been instrumental in advancing our understanding of NAD+ metabolism and the function of NAD(P)+-dependent enzymes. nih.gov
| Derivative | Key Synthesis Feature |
| [Carbonyl-14C]NADPH | Enzymatic reduction of [carbonyl-14C]-NADP+. nih.gov |
| 4R-[Carbonyl-14C, 4-2H]NADPH | Stereospecific reduction using Thermoanaerobium brockii alcohol dehydrogenase. nih.gov |
| [Carbonyl-14C, 4-2H2]NADPH | Chemo-enzymatic synthesis providing a doubly deuterated probe. nih.gov |
| [14C]Nicotinamide Riboside | Multi-enzyme synthesis starting from [carbonyl-14C]-nicotinamide and unlabeled NAD+. nih.govresearchgate.net |
Considerations for Radiochemical Purity and Stability
Ensuring the radiochemical purity and stability of this compound and its derivatives is paramount for their reliable use in scientific research. The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC) combined with radiographic flow-scintillation analysis. nih.gov This method allows for the separation and quantification of the radiolabeled compound from any impurities. For instance, purified [carbonyl-14C]-NADPH has been shown to have a purity of over 99.5%. nih.gov
The stability of these radiolabeled compounds is influenced by several factors, including their chemical structure, storage conditions, and the presence of radicals. almacgroup.com Radioactive decay of the 14C atom generates beta particles, which can lead to radiolysis and the formation of reactive free radicals that can degrade the compound. almacgroup.com
To maintain stability, lyophilized (freeze-dried) aliquots of the purified compounds are typically stored in the dark at very low temperatures, such as -80 °C. nih.gov Under these conditions, [carbonyl-14C]-NADP+ has been found to be stable for at least a year, and NADPH for more than 24 months. nih.gov Before use in enzymatic reactions, it is often necessary to remove salts that result from the lyophilization process, as high salt concentrations can inhibit enzyme activity. nih.gov This is typically achieved using desalting columns. nih.gov The proximity of the carbonyl-14C label to the reactive center of NADPH raised concerns about a potential kinetic isotope effect, but studies have shown no significant 12C/14C isotope effect, confirming its suitability as a tracer. nih.gov
Elucidation of Metabolic Pathways and Fluxes Using Carbonyl 14c Nicotinamide
Pyridine (B92270) Nucleotide Cycle Investigations
The pyridine nucleotide cycle is a fundamental process for the synthesis and recycling of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated form, NADP. Studies utilizing (Carbonyl-14C)nicotinamide have provided significant insights into the various stages of this cycle.
Nicotinamide Salvage Pathways
In many organisms, including various plants and bacteria, nicotinamide released from the breakdown of NAD(P) is salvaged and reutilized. scispace.comnih.gov The administration of this compound allows for the direct tracking of this salvage process. Research has shown that in numerous plant species, exogenously supplied this compound is readily taken up and incorporated into the pyridine nucleotide pool. scispace.comnih.gov This indicates the presence of active salvage pathways that convert nicotinamide back into metabolically active forms. In some bacteria, such as Streptococcus pneumoniae, specific transporters are involved in the uptake of nicotinamide for its subsequent use in NAD synthesis. nih.gov
Conversion to Nicotinic Acid and Downstream Metabolism
A key step in the salvage pathway in many organisms is the deamination of nicotinamide to nicotinic acid, a reaction catalyzed by the enzyme nicotinamidase. nih.gov Studies using this compound have demonstrated that this conversion is a rapid and efficient process in various plant tissues. nih.govresearchgate.net For instance, in leaf disks of several mangrove species, the formation of nicotinic acid from this compound was swift, with little accumulation of the initial nicotinamide. nih.gov Once formed, the radiolabeled nicotinic acid is further metabolized. A significant portion is utilized for the synthesis of pyridine nucleotides, while the remainder can be directed towards the formation of various conjugates. nih.govresearchgate.net In some cases, the radiolabeled carbonyl group can be released as 14CO2, indicating catabolism of the pyridine ring. researchgate.net
NAD(P)+ and NAD(P)H Synthesis and Turnover
The ultimate fate of the salvaged nicotinamide is its incorporation into the essential coenzymes NAD(P)+ and NAD(P)H. Following the conversion of this compound to nicotinic acid, the radiolabel is traced into nicotinic acid mononucleotide (NaMN) and subsequently into NAD+. znaturforsch.com Time-course experiments in coffee leaves have shown the flow of radioactivity from this compound into the NAD pool and then into other metabolites. researchgate.netrsc.org The rate of incorporation of the 14C label into NAD(P)+ provides a direct measure of the turnover rate of these crucial coenzymes. For example, in various mangrove species, the incorporation of radioactivity from this compound into pyridine nucleotides (mainly NAD and NADP) varied from 2% to 15% of the total radioactivity taken up within a 3-hour period. nih.gov These studies highlight the dynamic nature of the NAD(P) pool and the efficiency of the salvage pathways in maintaining its homeostasis.
Secondary Metabolite Formation
Beyond the central pyridine nucleotide cycle, this compound has been instrumental in tracing the biosynthesis of various secondary metabolites derived from nicotinamide.
Trigonelline (B31793) Biosynthesis
Trigonelline, or N-methylnicotinic acid, is a pyridine alkaloid found in a variety of plants. Its biosynthesis from nicotinic acid has been confirmed through tracer experiments with this compound. In numerous plant species, including coffee, rice, and certain legumes, radioactivity from this compound is efficiently incorporated into trigonelline. scispace.comresearchgate.netnih.gov Studies have shown that the synthesis of trigonelline is particularly active in developing leaves and that its formation represents a significant metabolic fate for nicotinamide in these tissues. researchgate.net For instance, in leaves and cultured cells of rice, a large amount of radioactivity from labeled nicotinamide was recovered in trigonelline. scispace.com
Nicotinic Acid Conjugate Formation (e.g., Nicotinic Acid 1N-Glucoside)
In addition to trigonelline, nicotinic acid can be converted into other conjugates, such as nicotinic acid N-glucoside. The use of this compound has enabled the identification and quantification of these metabolic routes. In several plant species, including Arabidopsis thaliana and tobacco, nicotinic acid N-glucoside is a major product of nicotinamide metabolism. scispace.comnih.gov In some plants, both trigonelline and nicotinic acid N-glucoside are synthesized from exogenously supplied this compound, indicating the presence of competing pathways for nicotinic acid conjugation. scispace.com The pattern of conjugate formation can vary significantly between different plant species and even between different organs of the same plant. scispace.comresearchgate.net
Table 1: Metabolic Fate of this compound in Various Plant Species
| Plant Species | Major Labeled Metabolites | Reference |
| Coffea arabica (Coffee) | Trigonelline, NAD | researchgate.net |
| Oryza sativa (Rice) | Trigonelline, NAD/NADP | scispace.com |
| Arabidopsis thaliana | Nicotinic acid N-glucoside, NAD/NADP | scispace.com |
| Mangrove Species | Trigonelline, Nicotinic acid N-glucoside, NAD/NADP | nih.gov |
| Nicotiana tabacum (Tobacco) | Nicotinic acid N-glucoside, NAD/NADP | scispace.com |
| Ferns | Nicotinic acid glucoside | researchgate.net |
Organ and Species-Specific Metabolic Profiling
The metabolism of nicotinamide exhibits remarkable diversity across different species and even within different organs of the same organism. The use of this compound has been instrumental in mapping these specific metabolic profiles, revealing unique enzymatic activities and the production of specialized secondary metabolites.
Plant Systems
In plant systems, this compound is readily absorbed and enters the pyridine nucleotide cycle. A common initial step across many plant species is the deamination of nicotinamide to nicotinic acid, which then serves as a precursor for NAD+ synthesis and the formation of various nicotinic acid conjugates. nih.govnih.gov The specific conjugates formed, however, vary significantly between species, highlighting the diverse evolutionary strategies for managing nicotinamide metabolism.
Studies utilizing this compound have revealed two major nicotinic acid conjugates in plants: trigonelline (N-methylnicotinic acid) and nicotinic acid N-glucoside (Na-Glc). nih.govscispace.com The production of these metabolites is often species- and organ-dependent.
In model plants such as Arabidopsis thaliana , the primary conjugate formed from this compound is nicotinic acid N-glucoside. scispace.comub.edu While very low levels of trigonelline synthesis have been detected in the flowers, Na-Glc is the predominant metabolite in leaves and roots. scispace.comub.edu Similarly, in Oryza sativa (rice), nicotinamide is converted to nicotinic acid and utilized for NAD+ synthesis, with studies showing that caffeine (B1668208) did not influence this metabolic pathway. aston.ac.ukresearchgate.net
The legume Lotus japonicus primarily synthesizes trigonelline from nicotinamide, particularly in its leaves and cell cultures. nih.govscispace.com Research on Trifolium incarnatum (crimson clover) also shows the formation of trigonelline from this compound, with a particularly high concentration of this alkaloid found in its seeds. nih.gov
In Theobroma cacao (cocoa), seedlings synthesize both trigonelline and nicotinic acid N-glucoside from this compound. scispace.compubcompare.ai The relative synthesis of these two compounds differs between organs, with leaves primarily producing trigonelline, while taproots form both metabolites. nih.gov In contrast, Camellia sinensis (tea plant) exclusively synthesizes nicotinic acid N-glucoside, with no detectable trigonelline formation in any part of the seedling. nih.govpubcompare.ai The exogenously supplied this compound is readily converted to nicotinic acid, which is then salvaged for NAD+ and NADP synthesis or converted to the N-glucoside. nih.govnih.gov
Studies on the mangrove species Bruguiera gymnorrhiza demonstrate that this compound is metabolized into NAD and significant amounts of trigonelline in all parts of the propagules. researchgate.netasm.org The highest rates of NAD synthesis were observed in the newly emerged stem, while young leaves showed the highest incorporation into trigonelline. asm.org In Phaseolus vulgaris (common bean), research has focused on the salvage pathways of NAD synthesis, where nicotinamide is a key intermediate. semanticscholar.org
In the nitrogen-fixing leguminous tree Leucaena leucocephala , which produces both the pyridine alkaloid mimosine and trigonelline, studies with [2-14C]nicotinic acid showed incorporation into trigonelline but not mimosine, indicating distinct biosynthetic precursors for these two alkaloids. znaturforsch.com Earlier surveys using this compound had confirmed the plant's ability to produce trigonelline. znaturforsch.com
The metabolism of this compound in N. tabacum (tobacco) cell cultures leads to the formation of nicotinic acid N-glucoside as the major conjugate, with a significant portion of the radioactivity also being incorporated into the NAD/NADP fraction. nih.gov No trigonelline was detected in these experiments. nih.gov
Research on Coffea arabica (coffee) plants shows that developing leaves have a high biosynthetic activity of trigonelline from this compound. tandfonline.com In coffee fruits, exogenously supplied this compound is converted to nicotinic acid and then used for the synthesis of both trigonelline and NAD. znaturforsch.com
| Plant Species | Primary Metabolic Fate of this compound | Key Metabolites Identified | Organ-Specific Findings |
|---|---|---|---|
| Arabidopsis thaliana | Conversion to nicotinic acid, leading to the formation of nicotinic acid N-glucoside. scispace.comub.edu | Nicotinic acid, Nicotinic acid N-glucoside (Na-Glc), trace amounts of Trigonelline in flowers. scispace.comub.edu | Na-Glc is the major conjugate in leaves and roots. scispace.comub.edu |
| Oryza sativa | Utilization for pyridine nucleotide synthesis after conversion to nicotinic acid. scispace.comaston.ac.uk | Nicotinic acid, NAD/NADP. scispace.com | Trigonelline is formed mainly in leaves and cell cultures. scispace.com |
| Lotus japonicus | Primarily converted to trigonelline. nih.govscispace.com | Nicotinic acid, Trigonelline, NAD/NADP. nih.govscispace.com | Trigonelline synthesis is high in leaves and cell cultures. scispace.com |
| Trifolium incarnatum | Formation of trigonelline. nih.gov | Trigonelline. nih.gov | High accumulation of trigonelline in seeds. nih.gov |
| Theobroma cacao | Synthesis of both trigonelline and nicotinic acid N-glucoside. scispace.compubcompare.ai | Trigonelline, Nicotinic acid N-glucoside (Na-Glc). nih.govscispace.com | Leaves primarily synthesize trigonelline; taproots form both. nih.gov |
| N. tabacum | Formation of nicotinic acid N-glucoside and incorporation into NAD/NADP. nih.gov | Nicotinic acid N-glucoside, NAD/NADP. nih.gov | Experiments conducted in Bright Yellow-2 cell cultures. nih.gov |
| Bruguiera gymnorrhiza | Incorporation into NAD and trigonelline. researchgate.netasm.org | NAD, Trigonelline, Nicotinic acid. researchgate.netasm.org | Highest NAD synthesis in stem; highest trigonelline in young leaves. asm.org |
| Phaseolus vulgaris | Utilized in the salvage pathways for NAD synthesis. semanticscholar.org | Nicotinamide mononucleotide, Nicotinic acid mononucleotide. semanticscholar.org | Studies focused on embryonic axes during germination. semanticscholar.org |
| Camellia sinensis | Exclusive synthesis of nicotinic acid N-glucoside. nih.govpubcompare.ai | Nicotinic acid, Nicotinic acid N-glucoside (Na-Glc), NAD/NADP. nih.govnih.gov | No trigonelline detected in any part of the seedling. nih.gov |
| Leucaena leucocephala | Production of trigonelline. znaturforsch.com | Trigonelline. znaturforsch.com | Also produces the pyridine alkaloid mimosine, but from a different precursor. znaturforsch.com |
| Coffea arabica | High biosynthetic activity of trigonelline. tandfonline.com | Trigonelline, NAD. znaturforsch.com | High activity in developing leaves and fruits. znaturforsch.comtandfonline.com |
Microbial Systems
In microbial systems, this compound is a valuable tool for investigating the essential NAD+ biosynthetic pathways, which are often targets for antimicrobial drugs.
In Staphylococcus aureus , strains starved of pyridine nucleotides and grown in a medium containing this compound were found to have the V factor (a growth-promoting factor) present primarily as NAD. sci-hub.se This indicates the direct utilization of nicotinamide for NAD synthesis.
For Haemophilus influenzae , which requires an external source of NAD (V factor) for growth, studies with this compound riboside have been crucial. These studies have shown that analogs like 3-aminopyridine (B143674) riboside can block the uptake of the radiolabeled nicotinamide riboside, thereby inhibiting bacterial growth. semanticscholar.org This highlights the specificity of the uptake mechanism. While these studies focus on nicotinamide riboside, they provide insight into the broader nicotinamide salvage pathway.
In Escherichia coli , direct metabolic profiling using this compound is less common in the literature, as it is often used as a comparative organism in studies on bacteria like H. influenzae that have specific NAD+ precursor requirements. semanticscholar.org However, related research has characterized the kinetics of nicotinamidase (PncA) in E. coli, the enzyme responsible for converting nicotinamide to nicotinic acid as the first step in the salvage pathway. nih.gov
Research on the human malaria parasite, Plasmodium falciparum , has utilized this compound to probe its NAD+ metabolism. These parasites depend on salvaging nicotinamide from the host. Assays using parasite lysates and this compound have demonstrated the conversion of nicotinamide to nicotinic acid, a reaction catalyzed by the parasite's nicotinamidase. nih.gov This enzymatic step has been identified as a potential target for antimalarial drugs, and inhibitors have been shown to block the processing of the radiolabeled nicotinamide. nih.gov
| Microbial Species | Research Focus with this compound | Key Findings |
|---|---|---|
| Staphylococcus aureus | Identification of V factor and NAD synthesis. sci-hub.se | In pyridine nucleotide-starved cells, the V factor was identified as NAD, synthesized from nicotinamide. sci-hub.se |
| Haemophilus influenzae | Investigation of V factor uptake and inhibition (using nicotinamide riboside analog). semanticscholar.org | The uptake of [carbonyl-14C]nicotinamide riboside can be blocked by analogs, inhibiting growth. semanticscholar.org |
| Escherichia coli | Used as a comparative organism and for characterization of salvage pathway enzymes. semanticscholar.orgnih.gov | While direct metabolic profiling with this compound is not prominent, enzymes like nicotinamidase that process nicotinamide have been characterized. nih.gov |
| Plasmodium falciparum | Elucidation of the nicotinamide salvage pathway and identification of drug targets. nih.gov | Demonstrated the conversion of this compound to nicotinic acid by the parasite's nicotinamidase, an essential enzyme for its survival. nih.gov |
Mammalian Cell Models
In mammalian cells, nicotinamide is the primary precursor for the NAD+ salvage pathway, which is crucial for maintaining cellular energy levels and regulating various signaling processes. While the use of this compound is less frequently reported in recent literature for the specific cell lines listed below compared to other labeled precursors, related studies provide valuable insights into their nicotinamide metabolism.
For HepG2 cells, a human liver cancer cell line, studies have employed isotopically labeled nicotinamide to quantify NAD+ synthesis and breakdown rates. For instance, research using d4-nicotinamide has allowed for the detailed measurement of the flux through the salvage pathway, revealing how factors like the expression of nicotinamide phosphoribosyltransferase (Nampt) affect NAD+ homeostasis. semanticscholar.org Other studies have investigated the protective effects of nicotinamide against lipotoxicity in HepG2 cells, linking it to the regulation of SIRT1 and autophagy.
The THP-1 human monocytic leukemia cell line is a widely used model for studying monocyte and macrophage biology. Research on these cells has explored the effects of NAD+ metabolites, including nicotinamide, on their proliferation, differentiation, and inflammatory responses. nih.gov While these studies establish a functional role for nicotinamide, direct metabolic tracing with this compound to delineate metabolic fluxes is not extensively documented in available literature.
| Mammalian Cell Line | Focus of Nicotinamide-Related Research | Key Findings and Techniques |
|---|---|---|
| HepG2 | Quantification of NAD+ metabolism and investigation of protective effects. semanticscholar.org | Used d4-nicotinamide to trace NAD+ synthesis and breakdown rates. Nicotinamide protects against lipotoxicity via SIRT1. semanticscholar.org |
| THP-1 | Functional effects of nicotinamide on cell proliferation and differentiation. nih.gov | Nicotinamide affects the expression of cell surface markers and inflammatory responses. Direct metabolic tracing with this compound is not widely reported. nih.gov |
| K-562 | Investigation of NAD+ glycohydrolase (CD38) activity. tandfonline.comsci-hub.se | Used [carbonyl-14C]NAD to measure the release of [14C]nicotinamide as a marker of NADase activity, which increases with cell differentiation. tandfonline.comsci-hub.se |
Mechanistic Enzymology and Enzyme Kinetics with Carbonyl 14c Nicotinamide
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies measure the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This method is a fundamental tool for understanding reaction mechanisms, particularly for identifying the rate-determining steps and characterizing the transition state of a reaction. nih.govillinois.edu The use of radiolabels like 14C is common for measuring KIEs through internal competition experiments, where labeled and unlabeled substrates react in the same mixture. nih.gov
The replacement of a 12C atom with a 14C atom at the carbonyl group of nicotinamide (B372718) results in a heavy-atom isotope effect. These effects are typically small but can be measured with high precision using techniques like liquid scintillation counting. nih.govnih.gov The magnitude of the 14C KIE provides insight into changes in bonding to the carbonyl carbon during the rate-limiting step of an enzymatic reaction. illinois.edu A significant KIE suggests that a bond to the carbonyl carbon is being formed or broken in this step. wikipedia.org Conversely, a KIE value close to unity indicates that the bonding environment of the carbonyl carbon has not changed significantly in the transition state. illinois.edu The observed KIE on the V/K parameter is influenced by the intrinsic isotope effect on the chemical step and by the forward and reverse reaction commitments. nih.gov
(Carbonyl-14C)nicotinamide is a precursor for synthesizing radiolabeled nicotinamide cofactors, such as [carbonyl-14C]NADPH, which are used in KIE experiments for a variety of enzymes. nih.gov One prominent example is Escherichia coli dihydrofolate reductase (EcDHFR), an enzyme crucial for folate metabolism. nih.govnih.gov EcDHFR catalyzes the reduction of dihydrofolate (H2F) to tetrahydrofolate (H4F) using NADPH as a cofactor. nih.gov
In studies with EcDHFR, isotopically labeled NADPH, including derivatives synthesized from this compound, helps to probe the hydride transfer step. nih.govnih.gov For instance, the rate of hydride transfer from NADPH to dihydrofolate has been measured to be very rapid (950 s-1) with a significant deuterium (B1214612) isotope effect of 3, indicating this step is chemically significant. nih.gov While the primary label for studying hydride transfer is typically deuterium (2H) on the nicotinamide ring, a secondary 14C label at the carbonyl position can provide additional information about the transition state structure. The use of such radiolabeled cofactors offers higher sensitivity compared to other methods like spectrophotometry. nih.gov
Enzyme Activity Assays and Inhibition Studies
The radiolabel in this compound provides a sensitive and direct means to measure the activity of enzymes involved in its metabolism. Assays are typically designed to separate the radiolabeled substrate from the radiolabeled product, with the amount of radioactivity in the product being a direct measure of enzyme activity.
Nicotinamidases (EC 3.5.1.19) are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia. nih.gov These enzymes are found in a wide range of organisms, from bacteria to eukaryotes, but not in mammals. nih.gov this compound is an effective substrate for assessing nicotinamidase activity. In a typical assay, the enzyme is incubated with a mixture of unlabeled nicotinamide and this compound. The reaction is stopped, and the product, [carbonyl-14C]nicotinic acid, is separated from the unreacted substrate using High-Performance Liquid Chromatography (HPLC). The radioactivity of the collected product fraction is then measured by scintillation counting to determine the reaction rate. nih.gov This method has been used to determine the steady-state kinetic parameters for nicotinamidases from various pathogenic microbes. nih.gov
| Organism | kcat (s⁻¹) | Km for Nicotinamide (µM) |
|---|---|---|
| Plasmodium falciparum | 1.1 ± 0.1 | 25 ± 5 |
| Streptococcus pneumoniae | 1.3 ± 0.1 | 110 ± 10 |
| Saccharomyces cerevisiae | 2.0 ± 0.1 | 49 ± 3 |
| Caenorhabditis elegans | >1.2 | 50 ± 10 |
| Borrelia burgdorferi | >1.8 | 2 ± 1 |
Nicotinate (B505614) phosphoribosyltransferase (NAPRT) (EC 2.4.2.11) is a key enzyme in the NAD+ salvage pathway that converts nicotinic acid (Na), not nicotinamide (Nam), into nicotinate mononucleotide (NaMN). nih.govfrontiersin.org Therefore, this compound cannot be used as a direct substrate for NAPRT. However, it can be employed in coupled assays. In such a system, nicotinamidase is first used to convert this compound into [carbonyl-14C]nicotinic acid. This radiolabeled nicotinic acid can then serve as a substrate for NAPRT. The activity of NAPRT is measured by quantifying the incorporation of the 14C label into the product, [carbonyl-14C]nicotinate mononucleotide. This approach allows for the study of the entire pathway from nicotinamide to NaMN, which is relevant in organisms that possess nicotinamidase. nih.govfrontiersin.org The enzyme that directly uses nicotinamide is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). nih.gov
ADP-ribosyltransferases (ARTs) are enzymes that transfer an ADP-ribose group from NAD+ to a target protein, releasing nicotinamide in the process. nih.gov To study this reaction using a labeled nicotinamide, one must first synthesize [carbonyl-14C]NAD+. This can be achieved enzymatically from this compound. nih.govnih.gov Once [carbonyl-14C]NAD+ is available, it can be used as a substrate for ARTs. The activity of the enzyme is then determined by measuring the release of the radiolabeled product, this compound. This provides a direct and sensitive measure of NAD+ cleavage. This technique is distinct from assays that use [14C-adenosine]NAD, where the radioactivity is transferred to the protein target, allowing for the identification of ADP-ribosylated proteins. nih.gov The regulation of ART activity is crucial for cellular processes like signal transduction and DNA repair, and studying the release of nicotinamide can provide insights into these regulatory mechanisms. nih.govmdpi.com
Sir2 Enzyme Catalytic Mechanisms and Base Exchange Reactions
The Sir2 enzymes, also known as sirtuins, are a class of NAD+-dependent protein deacetylases that play a crucial role in various biological processes, including gene silencing and lifespan regulation. nih.gov Their catalytic mechanism is intricately linked to the metabolism of NAD+ and is notably regulated by nicotinamide, a product of the deacetylation reaction. nih.gov34.237.233
The use of this compound has been pivotal in understanding the dual nature of nicotinamide as both a product and a regulator of Sir2 activity. 34.237.233 It has been demonstrated that Sir2 enzymes catalyze a base-exchange reaction where radiolabeled nicotinamide can be exchanged into NAD+. 34.237.233 This reaction competes with the primary deacetylation reaction, providing a mechanism for nicotinamide-mediated inhibition. 34.237.233
The catalytic process is proposed to involve the formation of a covalent intermediate, specifically a 1'-O-peptidyl-ADPR-Sir2 intermediate. 34.237.233 Nicotinamide's regulatory role stems from its ability to influence the fate of this intermediate. At the active site, nicotinamide can compete with the 2'-hydroxyl group of the ribose, leading to a "nicotinamide switching" mechanism. 34.237.233 This switching determines whether the intermediate proceeds with deacetylation or reverts to the acetylated substrate through base exchange. 34.237.233 The extent of this switching and the resulting inhibition of deacetylation varies among Sir2 enzymes from different species, suggesting an evolutionary adaptation of this regulatory mechanism. 34.237.233 For instance, mouse Sir2R is more effectively inhibited by nicotinamide than the yeast and bacterial counterparts. 34.237.233
Kinetic studies using this compound have allowed for the quantification of this switching. 34.237.233 By measuring the rates of the Sir2-catalyzed exchange as a function of this compound concentration, researchers have been able to dissect the kinetic and chemical mechanisms of the base exchange. 34.237.233 These findings have provided a deeper understanding of the reaction coordinate energetics and have suggested that the cellular activity of Sir2 enzymes could be enhanced by inhibiting the chemical exchange reaction without affecting deacetylation. 34.237.233
The mechanism of nicotinamide inhibition is a direct consequence of its role in the base exchange reaction. nih.gov Nicotinamide intercepts an ADP-ribosyl-enzyme-acetyl peptide intermediate, leading to the regeneration of NAD+ in a process known as transglycosidation. nih.gov This prevents the completion of the deacetylation reaction, thereby inhibiting the enzyme's primary function. nih.gov
Structural studies have complemented these kinetic findings by revealing a conserved binding pocket for nicotinamide within the Sir2 active site, which is also involved in NAD+ binding and catalysis. nih.govrcsb.org This structural evidence supports the model of a single site participating in both catalysis and nicotinamide-mediated regulation. nih.govrcsb.org
Characterization of Enzyme Substrate Specificity
The substrate specificity of enzymes is a fundamental aspect of their biological function. While it is traditionally defined by the kcat/Km values, recent research suggests that binding affinity plays a crucial role, especially for enzymes involved in post-translational modifications like N-Myristoyltransferases. acs.org For Sir2 enzymes, understanding their preference for different acetylated substrates is key to deciphering their specific cellular roles.
The use of this compound, in conjunction with various acetylated peptide substrates, has been instrumental in characterizing the substrate specificity of Sir2 enzymes. 34.237.233 By quantifying the formation of [14C]nicotinamide, researchers can determine the rate of the deacetylation reaction for different substrates. 34.237.233
Bisubstrate kinetic analysis has revealed that Sir2 enzymes generally follow a sequential mechanism, where both the acetylated substrate and NAD+ must bind to form a ternary complex before catalysis can occur. 34.237.233 Following the formation of this complex, the cleavage of nicotinamide is the first chemical step, preceding the transfer of the acetyl group to the ADP-ribose moiety of NAD+. 34.237.233
Studies have shown that the nature of the acyl group on the substrate can influence the enzyme's susceptibility to nicotinamide inhibition. nih.gov The rate of the second chemical step in the reaction and the association/dissociation rates of nicotinamide are key factors. nih.gov By determining the IC50 values for nicotinamide in the presence of various acylated substrates (e.g., acetylated, hexanoylated, decanoylated, and myristoylated), the interplay between substrate type and nicotinamide inhibition can be quantitatively assessed for different sirtuins like SIRT1, SIRT2, SIRT3, and SIRT6. nih.gov
Furthermore, protein engineering approaches have been employed to alter the coenzyme specificity of oxidoreductases, highlighting the molecular determinants of substrate recognition. nih.gov While not directly focused on Sir2, these studies underscore the principles of engineering enzyme specificity, which could potentially be applied to sirtuins to further probe their substrate preferences. The ability to switch coenzyme preference, for example from NAD+ to NADP+, often comes at the cost of catalytic activity but provides valuable insights into the enzyme's active site architecture and substrate binding. nih.gov
The following table summarizes the kinetic parameters for the base exchange reaction catalyzed by different Sir2 enzymes, as determined using this compound.
| Enzyme | Nicotinamide Inhibition of Deacetylation (%) |
| Mouse Sir2R | 95 |
| Yeast Sir2p | 65 |
| Archeaglobus fulgidus Sir2Af2 | 21 |
Data sourced from studies on nicotinamide switching and regulation of Sir2 enzymes. 34.237.233
This data clearly illustrates the species-dependent variation in the regulatory effect of nicotinamide on Sir2 activity.
Advanced Methodologies for Carbonyl 14c Nicotinamide Research
Radioisotope Tracing and Detection Techniques
Radioisotope tracing with (Carbonyl-14C)nicotinamide is fundamental to understanding its metabolic fate. The presence of the Carbon-14 isotope allows for sensitive detection and quantification in various biological samples.
Thin-Layer Chromatography (TLC) is a widely used technique for separating radiolabeled metabolites derived from this compound. In this method, extracts from biological samples are spotted on a TLC plate, which is then developed in a solvent system to separate the compounds based on their chemical properties. researchgate.net For instance, a mobile phase of n-butanol/acetic acid/water can effectively separate nicotinamide (B372718) from its metabolites like nicotinic acid. researchgate.net
Following separation, bioimaging techniques such as autoradiography are employed to visualize the distribution of radioactivity on the TLC plate. researchgate.net This provides a qualitative or semi-quantitative profile of the metabolites. Studies on plant tissues, for example, have used TLC and autoradiography to identify the conversion of this compound into various products, demonstrating the diversity in nicotinate (B505614) metabolite formation across different species. researchgate.netresearchgate.net
For more precise separation and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. eag.com When analyzing extracts from experiments with this compound, HPLC systems equipped with a reverse-phase column and an aqueous to acetonitrile (B52724) linear gradient are commonly used to separate the parent compound from its metabolites. eag.com
The detection of the 14C-labeled components eluting from the HPLC column is achieved in two primary ways:
Flow-Through Radioisotope Monitoring : The HPLC eluent is mixed with a scintillation cocktail and passed through a flow cell positioned between two photomultiplier tubes. eag.com This allows for real-time detection and quantification of radioactivity as it elutes from the column.
Fraction Collection and LSC : The eluent is collected in fractions at short intervals (e.g., 15-30 seconds). eag.com The radioactivity in each fraction is then quantified using a Liquid Scintillation Counter. eag.com While more labor-intensive, this method can offer higher sensitivity depending on the counting time. eag.com
Liquid Scintillation Counting (LSC) is the core technique for quantifying the beta particles emitted by the Carbon-14 isotope in this compound samples. wikipedia.org The sample is mixed in a vial with a "cocktail" containing a solvent and scintillators (fluors). wikipedia.org Energy from the beta particles is transferred to the fluors, which emit photons of light. wikipedia.org These light flashes are detected by photomultiplier tubes (PMTs) and converted into a quantitative measure of radioactivity. wikipedia.orgnrc.gov
LSC is characterized by its high counting efficiency, particularly for beta emitters like 14C, and its "four pi" geometry, which ensures that radiation emitted in any direction interacts with the scintillation cocktail. nrc.gov It is the definitive method for quantifying the radioactivity in samples, whether they are crude extracts, purified compounds, or fractions collected from HPLC. eag.comnih.govresearchgate.net
In Vitro and In Situ Experimental Models
The metabolic pathways of this compound are investigated using various experimental models that replicate biological conditions in a controlled environment.
To study nicotinamide metabolism in plants, researchers utilize a variety of in vitro and in situ models, including seedlings, leaf discs, roots, stems, and suspension cell cultures. researchgate.netnih.gov When this compound is supplied to these systems, its uptake and subsequent conversion into other compounds can be traced. nih.gov
Studies have shown that in all plant species investigated, nicotinamide is readily absorbed and deaminated to nicotinic acid, which then serves as a precursor for NAD synthesis. researchgate.netnih.gov Beyond this, the metabolic fate varies significantly between species and organs. For example, in tea seedlings, this compound is converted to nicotinic acid in all organs, but further metabolism into nicotinic acid N-glucoside (NaG) is predominant in the leaves. researchgate.net In other plants, such as Oryza sativa and Lotus japonicus, the radioactivity is incorporated into trigonelline (B31793) (1-N-methylnicotinic acid), especially in the leaves. nih.gov Tobacco BY-2 cells also form nicotinic acid N-glucoside as a major conjugate. nih.gov
Table 1: Metabolic Fate of this compound in Various Plant Models
| Plant Model | Tissue/Culture Type | Major Metabolites Identified | Reference |
| Arabidopsis thaliana | Seedlings | Nicotinic acid 1N-glucoside (Na-Glc) | nih.gov |
| Oryza sativa (Rice) | Leaves, Cell Cultures | Trigonelline | nih.gov |
| Lotus japonicus | Leaves, Cell Cultures | Trigonelline | nih.gov |
| Camellia sinensis (Tea) | Leaves, Stem, Roots | Nicotinic acid, Nicotinic acid 1N-glucoside | researchgate.net |
| Tobacco BY-2 | Cell Culture | Nicotinic acid 1N-glucoside (Na-Glc) | nih.gov |
| Trifolium incarnatum | Seedlings | Trigonelline | nih.gov |
| Medicago sativa | Seedlings | Trigonelline | nih.gov |
| Theobroma cacao | Seedlings | Trigonelline, Nicotinic acid 1N-glucoside | nih.gov |
In microbiology, this compound is a critical tool for investigating the NAD salvage pathways. Microorganisms can utilize exogenous nicotinamide to synthesize NAD, a vital coenzyme. nih.gov Experiments with microbial cultures, such as E. coli, involve incubating the cells with the radiolabeled compound and analyzing the cell extracts to measure its conversion. nih.gov
A key enzymatic step in many bacteria is the conversion of nicotinamide to nicotinic acid, catalyzed by nicotinamidase (PncA). nih.gov By using cell lysates (crude extracts containing active enzymes), researchers can directly measure the activity of this enzyme by quantifying the formation of (Carbonyl-14C)nicotinic acid from this compound. Other pathways, such as the direct conversion of nicotinamide to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferases (NadV), can also be studied using this tracer. nih.gov These experiments are crucial for understanding the diversity and regulation of NAD synthesis across different microbial species. nih.gov
Isolated Enzyme Systems
The use of this compound in isolated enzyme systems provides a powerful tool for elucidating enzymatic mechanisms, determining kinetic parameters, and synthesizing other radiolabeled molecules for further biochemical investigation. This radiolabeled precursor allows for highly sensitive tracking of the carbonyl carbon's fate through complex enzymatic reactions.
Detailed Research Findings
Research utilizing this compound has been pivotal in understanding the function of various enzymes, particularly those involved in NAD(P)⁺ metabolism and signaling. The radioactive label at the carbonyl group is strategically positioned to monitor reactions involving the nicotinamide moiety, such as cleavage, exchange, and modification.
One significant application is in the enzymatic synthesis of other radiolabeled cofactors. For instance, this compound serves as a cost-effective and efficient starting material for producing (Carbonyl-14C)NADPH. nih.gov This synthesis is typically a two-step process:
An exchange reaction where the nicotinamide group of NADP⁺ is replaced with this compound. This is often catalyzed by an enzyme like Aplysia californica ADP-ribosyl cyclase. mdpi.com
The subsequent reduction of the newly formed (Carbonyl-14C)NADP⁺ to (Carbonyl-14C)NADPH, a reaction that can be accomplished using an enzyme such as glucose-6-phosphate dehydrogenase or Bacillus megaterium glucose dehydrogenase (bmGDH). nih.gov
A critical aspect of this research is verifying that the isotopic label does not interfere with the enzymatic reaction being studied. Studies involving Escherichia coli dihydrofolate reductase (EcDHFR) have been conducted to measure kinetic isotope effects (KIEs). These experiments compared the KIEs of hydrogen transfer using NADPH labeled at the carbonyl group with those from NADPH labeled elsewhere (e.g., the adenine (B156593) ring). The results confirmed that the 14C label at the carbonyl position has no significant effect on the measured hydrogen KIEs for the EcDHFR reaction, validating its use as a probe for these enzyme systems. nih.gov
In the study of sirtuins (Sir2), a class of NAD⁺-dependent histone/protein deacetylases, nicotinamide is known to be an inhibitor. Research has demonstrated that this inhibition occurs via a transglycosidation reaction. The enzyme-catalyzed process involves the cleavage of the nicotinamide-ribosyl bond of NAD⁺, and nicotinamide acts by intercepting an ADP-ribosyl-enzyme intermediate, leading to the regeneration of NAD⁺. nih.gov The use of this compound would allow for the direct tracking of this reverse reaction.
Furthermore, in plant biochemistry, isolated enzyme systems are used to decipher the complex metabolic pathways originating from nicotinamide. researchgate.net Feeding this compound to preparations from various plant species helps identify the enzymes and products involved in the pyridine (B92270) nucleotide cycle. For example, enzymes like nicotinamidase convert nicotinamide to nicotinic acid, which is then further metabolized. researchgate.net
Below are interactive tables summarizing research findings from studies using this compound in isolated or semi-isolated enzyme systems.
Table 1: Enzymatic Synthesis and Kinetic Studies with this compound Derivatives
| Enzyme System | Source Organism/System | Research Focus | Key Finding | Citation |
|---|---|---|---|---|
| ADP-ribosyl Cyclase & Glucose Dehydrogenase (GDH) | Aplysia californica & Bacillus megaterium | Enzymatic synthesis of (Carbonyl-14C)NADPH | An efficient, two-step enzymatic method was developed to produce (Carbonyl-14C)NADPH from this compound. | nih.govmdpi.com |
| Escherichia coli Dihydrofolate Reductase (EcDHFR) | Escherichia coli | Kinetic Isotope Effect (KIE) Measurement | (Carbonyl-14C)NADPH showed no significant effect on hydrogen KIEs, validating its use for studying enzyme kinetics. | nih.gov |
| Sir2 Histone/Protein Deacetylase | Yeast/Human | Mechanism of Nicotinamide Inhibition | Nicotinamide inhibits the enzyme by intercepting a key intermediate and driving a transglycosidation reaction to regenerate NAD+. | nih.gov |
| Nicotinamide Riboside Kinase (NRK) | Human | Synthesis of NAD Analogues | NRKs can phosphorylate nicotinamide riboside analogues, suggesting a pathway for creating labeled mononucleotides from labeled precursors. | mdpi.com |
Table 2: Metabolic Fate of this compound in Plant Enzyme Systems
| Plant System | Enzyme/Pathway Studied | Primary Labeled Products | Research Implication | Citation |
|---|---|---|---|---|
| Tea (Camellia sinensis) Leaf Disks | Pyridine Nucleotide Cycle | Nicotinic acid, Nicotinic acid N-glucoside (NaG), CO2 | Demonstrated the active conversion of nicotinamide to nicotinic acid and its subsequent degradation or conjugation. | researchgate.netresearchgate.net |
| Various Plant Species (Leaf Discs) | Nicotinate Metabolism | Nicotinic acid N-glucoside (NaG), Trigonelline | Showed diversity in nicotinamide metabolism across different plant species, with some forming NaG and others forming trigonelline. | researchgate.net |
| Tobacco (Nicotiana tabacum) | NAD+ Biosynthesis | Nicotinic acid, NAD+ | Elucidated the role of nicotinamidase in the salvage pathway for NAD+ synthesis. | researchgate.netresearchgate.net |
Comparative Analysis with Other Isotopic Labels and Tracers
Comparison with Other Carbon-14 Labeled Precursors (e.g., [carboxyl-14C]nicotinic acid, [3H]quinolinic acid)
The specific labeling of a precursor molecule is fundamental to tracing its metabolic fate. When studying the pyridine (B92270) nucleotide cycle, different labeled precursors such as (Carbonyl-14C)nicotinamide, [carboxyl-14C]nicotinic acid, and [3H]quinolinic acid provide distinct and complementary information.
This compound is particularly useful for tracking the integrity of the amide group of nicotinamide (B372718) as it moves through various metabolic pathways. In many organisms, nicotinamide is converted to nicotinic acid by the enzyme nicotinamidase, a key step in the salvage pathway for NAD+ synthesis. researchgate.netnih.govnih.govscispace.com This conversion involves the removal of the carbonyl carbon. Therefore, studies using this compound can quantify the rate of this deamidation process by measuring the release of labeled products. For instance, in plant studies, radioactivity from this compound has been observed in nicotinic acid, pyridine nucleotides (NAD+/NADP+), and conjugates like nicotinic acid glucoside and trigonelline (B31793), demonstrating its conversion and subsequent utilization. nih.govscispace.comnih.gov
In contrast, [carboxyl-14C]nicotinic acid allows researchers to follow the path of the carboxyl group, which is retained during the conversion to nicotinic acid mononucleotide (NaMN) and subsequent incorporation into the NAD+ backbone. Comparing the metabolic fate of this compound and [carboxyl-14C]nicotinic acid can reveal the relative activities of the de novo and salvage pathways. For example, in mungbean seedlings, both precursors were found to be effective in synthesizing pyridine nucleotides and trigonelline, indicating that nicotinamide is readily converted to nicotinic acid and enters the same metabolic routes. oup.comoup.com However, the initial distribution of radioactivity can differ, providing insights into the initial enzymatic steps.
| Tracer | Labeled Moiety | Primary Metabolic Pathway Traced | Key Research Findings |
| This compound | Carbonyl group of nicotinamide | Salvage pathway, specifically nicotinamide deamidation | Used to quantify conversion to nicotinic acid and subsequent incorporation into NAD+, nicotinic acid glucoside, and trigonelline in various plants. researchgate.netnih.govnih.govscispace.comnih.govresearchgate.net |
| [carboxyl-14C]nicotinic acid | Carboxyl group of nicotinic acid | Salvage pathway from nicotinic acid | Directly traces the incorporation of the pyridine ring into NaMN and NAD+. Often shows similar metabolic profiles to this compound after the initial deamidation step. scispace.comoup.comoup.com |
| [3H]quinolinic acid | Pyridine ring of quinolinic acid | De novo NAD+ synthesis | Traces the synthesis of NAD+ from tryptophan or aspartate precursors, allowing for the distinction between de novo and salvage pathway activities. oup.comoup.comscielo.brresearchgate.net |
Distinction from Other Labeled Cofactors (e.g., [Ad-14C]NADPH, 32P-NAD+)
Once nicotinamide is incorporated into the larger cofactor NAD+ (and subsequently NADP+), the choice of label on the cofactor molecule itself becomes important for studying different aspects of its function.
Labeling the nicotinamide portion, as is the case when this compound is the precursor, is ideal for studying reactions that involve the cleavage of the nicotinamide-ribose bond. This includes the activity of enzymes like sirtuins and ADP-ribosyltransferases (ARTs), which transfer the ADP-ribose moiety to a substrate, releasing nicotinamide.
In contrast, [Ad-14C]NADPH (adenine-labeled NADPH) or similar adenine-labeled NAD+ tracers are used to follow the fate of the adenine (B156593) part of the molecule. This is particularly useful in studies where the entire ADP-ribose unit is of interest, or in tracking the turnover of the entire nucleotide pool. For example, in studies of drug metabolism, 14C-labeled compounds are often used in incubations with liver microsomes and an NADPH-regenerating system to identify metabolic pathways. frontiersin.org Labeling the adenine portion ensures that any fragment containing the adenosine (B11128) part of the cofactor can be traced.
32P-NAD+ introduces a radioactive phosphorus atom into the phosphate (B84403) groups of the NAD+ molecule. This tracer is exceptionally well-suited for studying ADP-ribosylation reactions. nih.govacs.orgpnas.orgfrontiersin.orgnih.gov In these reactions, the terminal phosphate group is transferred along with the ADP-ribose moiety onto a target protein. By using 32P-NAD+, researchers can specifically label ADP-ribosylated proteins and study the dynamics of this post-translational modification. For example, it has been used to investigate the ADP-ribosylation of specific proteins in intact cells and to study the activity of enzymes like cholera toxin and sirtuins. nih.govacs.orgnih.gov This method provides a direct way to visualize and quantify the modified proteins, which would not be possible by labeling the nicotinamide or adenine parts of the NAD+ molecule.
| Labeled Cofactor | Labeled Moiety | Primary Application | Example Research Area |
| NAD+ derived from this compound | Nicotinamide | Studying reactions that release nicotinamide | Sirtuin deacetylation, NAD+ turnover in the pyridine nucleotide cycle. |
| [Ad-14C]NADPH | Adenine | Tracing the adenine nucleotide portion | General nucleotide metabolism, drug metabolism studies with microsomal systems. frontiersin.org |
| 32P-NAD+ | Phosphate groups | Directly labeling ADP-ribosylated proteins | Studying the activity of ADP-ribosyltransferases, identifying targets of ADP-ribosylation. nih.govacs.orgpnas.orgfrontiersin.orgnih.gov |
Future Research Directions in Carbonyl 14c Nicotinamide Applications
Integration with Advanced Omics Technologies
The era of "omics" — metabolomics, proteomics, and transcriptomics — offers a system-wide view of biological processes. (Carbonyl-14C)nicotinamide is a powerful tool for adding a dynamic layer to these snapshots. Future applications will increasingly see the integration of this tracer with mass spectrometry-based metabolomics for quantitative flux analysis. This combination allows researchers to move beyond static measurements of metabolite concentrations to quantifying the rates (fluxes) of metabolic pathways in real-time. plos.orgprinceton.edu
For example, isotope-tracer methods coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can precisely track the flow of the 14C label from nicotinamide (B372718) through the intricate network of NAD+ synthesis and degradation pathways. plos.orgsemanticscholar.orgplos.org This approach provides absolute values for the rates of NAD+ synthesis and breakdown, offering direct evidence for how cells regulate NAD+ homeostasis under various conditions. plos.org Such methodologies have already been instrumental in demonstrating the tight link between NAD+ synthesis and its consumption by enzymes like PARPs and sirtuins. plos.orgprinceton.edu
Future studies will likely expand this integrated approach to explore how NAD+ metabolism is coordinated with broader metabolic and signaling networks in the context of aging and disease, a feat achievable by combining 13C- or 14C-labeling with LC-MS. researchgate.net
Exploration of Novel Metabolic Intermediates and Pathways
This compound has been pivotal in elucidating the metabolic fate of nicotinamide, particularly in plants where it serves as a precursor for pyridine (B92270) nucleotide synthesis and various secondary metabolites. researchgate.net Its use has led to the discovery and characterization of key metabolic routes, including the conversion of nicotinamide to nicotinic acid, which is then channeled into different species- and tissue-specific conjugates. researchgate.net
Research in various plant species has demonstrated that radioactivity from this compound is incorporated into several key intermediates. The primary metabolic fates include:
Pyridine Nucleotide Synthesis: Conversion to nicotinic acid and subsequent incorporation into the NAD+ and NADP+ pools. researchgate.net
Conjugate Formation: Formation of nicotinic acid conjugates, which vary significantly between plant species and organs. The two main conjugates identified are trigonelline (B31793) (1-N-methylnicotinic acid) and nicotinic acid 1N-glucoside (Na-Glc). researchgate.net
Detailed research findings have shown distinct patterns of metabolite formation. For instance, in tea seedlings (Camellia sinensis), nicotinamide is readily converted to nicotinic acid in all organs, with leaves showing a high conversion to nicotinic acid glucoside and a notable release of 14CO2. researchgate.net In contrast, studies across numerous fern species revealed that the predominant formation of nicotinic acid glucoside appears to be a characteristic detoxification mechanism for excess nicotinic acid, with very low formation of trigonelline. 34.237.233
Table 1: Metabolic Fate of this compound in Various Plant Species
| Plant Species/Tissue | Major Labeled Metabolites Identified | Key Research Finding |
|---|---|---|
| Tea (Camellia sinensis) Leaves | Nicotinic acid, Nicotinic acid glucoside (NaG), CO2 | Nicotinamide is rapidly converted to nicotinic acid, with significant subsequent metabolism into NaG. A considerable amount of the label is released as CO2 in leaves. researchgate.net |
| Arabidopsis thaliana | Nicotinic acid 1N-glucoside (Na-Glc) | Na-Glc was identified as the major nicotinic acid conjugate formed from the tracer. researchgate.net |
| Various Fern Species | Nicotinic acid glucoside | All nine fern species studied produced large quantities of nicotinic acid glucoside, suggesting it is a characteristic and primary metabolic pathway in ferns. 34.237.233 |
| Mangrove (Bruguiera gymnorrhiza) | NAD, Trigonelline | Incorporation into NAD and trigonelline was observed in all parts of the propagules, with the highest rates in newly emerged stems and young leaves. princeton.edu |
Future research will likely use this compound to uncover further diversity in pyridine metabolism across the plant and microbial kingdoms, potentially identifying novel enzymes and regulatory mechanisms.
Refinements in Tracer Methodology and Assay Sensitivity
Continuous improvements in the synthesis and application of this compound are enhancing its utility and accessibility. A significant refinement has been the development of high-yield, cost-effective chemoenzymatic procedures for synthesizing other critical radiolabeled molecules, such as [carbonyl-14C]-NADPH, using this compound as the starting material. pubcompare.aiacs.org This makes sophisticated kinetic studies more viable. acs.org
A crucial aspect of tracer methodology is validating that the isotopic label itself does not interfere with the biological process under study. Research using [carbonyl-14C]-NADPH has addressed the risk of a kinetic isotope effect (KIE) due to the 14C label's proximity to the reaction center. Competitive KIE measurements have demonstrated no significant isotope effect in certain enzyme systems, such as E. coli dihydrofolate reductase, thereby validating its use as a reliable tracer in those contexts. acs.org
In terms of assay sensitivity, the classic method of separating labeled metabolites by thin-layer chromatography (TLC) followed by autoradiography or phosphorimaging remains a robust technique. researchgate.netacs.org However, the future lies in the coupling of radiolabeling with more advanced analytical platforms. The combination of isotope tracing with high-sensitivity detection methods like tandem mass spectrometry (LC/MS/MS) and advanced detectors for chromatography allows for more precise quantification and identification of a wider range of metabolites, even at very low concentrations. plos.orgmdpi.com This synergy pushes the limits of detection and provides a more comprehensive picture of metabolic dynamics.
Q & A
Q. How is (Carbonyl-14C)nicotinamide synthesized for enzyme mechanistic studies?
The synthesis involves a two-step chemoenzymatic procedure:
- Step 1 : Exchange reaction between NADP+ and this compound using NADase. A 10:1 molar excess of NADP+ over the labeled nicotinamide ensures high yield (60–75%) and specific radioactivity. Reaction conditions include 35°C, pH 7.5, and 60-minute incubation .
- Step 2 : Enzymatic reduction of (Carbonyl-14C)NADP+ to NADPH using Bacillus megaterium glucose dehydrogenase (bmGDH) and glucose at 37°C, pH 8.0. Purity (>99.5%) is confirmed via HPLC with radiometric detection . This method is cost-effective (>12x cheaper than adenine-labeled NADPH) and time-efficient (30-minute exchange vs. 3-hour phosphorylation) .
Q. Why is this compound preferred over adenine-ring-labeled ([Ad-14C])NADPH in kinetic isotope effect (KIE) studies?
- Cost : this compound is ~3x cheaper per Curie than adenine-labeled precursors .
- Synthetic Efficiency : Higher yields (60–75% vs. 40–60%) and reduced reagent costs (e.g., 70 kinase enzymes) .
- Minimal Artifacts : Despite proximity to the reactive C4 hydrogen, no significant γ-secondary 14C KIE is observed in EcDHFR-catalyzed reactions, validated by comparing D/T and H/T KIEs with adenine-labeled cofactors .
Advanced Research Questions
Q. How does the proximity of the 14C label to the nicotinamide carbonyl affect hydrogen-transfer KIEs?
The 14C label at the carbonyl position (γ to C4) raises concerns about secondary isotope effects. However, competitive experiments using [Ad-3H]-NADPH and [Carbonyl-14C]NADPH in EcDHFR reactions showed a negligible γ-2° 14C KIE (1.003 ± 0.004), confirming no measurable impact on hydride transfer rates . This validates its use in KIE studies without artifact correction.
Q. What experimental controls are critical when synthesizing (Carbonyl-14C)NADPH to ensure reproducibility?
- NADP+ Excess : Maintain a 10:1 NADP+:nicotinamide ratio during the exchange reaction to prevent reverse hydrolysis by NADase .
- Desalting : Post-lyophilization, use Sephadex C-18 columns to remove salts that inhibit enzymatic reduction .
- Purity Validation : Employ HPLC with flow scintillation analysis to confirm >99.5% radiochemical purity and exclude unreacted nicotinamide .
Q. How can researchers resolve contradictions in reported isotope effects when using this compound across enzyme systems?
- Comparative KIE/BIA (Binding Isotope Effect) Experiments : Use adenine-labeled ([Ad-14C]) and carbonyl-labeled cofactors in parallel to isolate system-specific artifacts .
- Enzyme-Specific Validation : For non-EcDHFR systems, conduct control experiments with unlabeled NADPH to quantify baseline KIEs before introducing 14C-labeled substrates .
Q. What methodologies mitigate isotopic dilution in long-term storage of (Carbonyl-14C)NADPH?
- Lyophilization : Store aliquots in lyophilized form at −80°C to prevent radiolysis and hydrolysis. Stability exceeds 24 months under these conditions .
- Avoid Freeze-Thaw Cycles : Divide synthesized material into single-use aliquots to minimize degradation .
Data Analysis & Interpretation
Q. How should researchers interpret HPLC radiometric data for this compound derivatives?
- Peak Integration : Use baseline-corrected scintillation counts to quantify labeled NADPH/NADP+ ratios.
- Yield Calculation : Express yield as a percentage of starting this compound radioactivity, accounting for losses during filtration and desalting .
- Artifact Detection : Monitor for unexpected peaks (e.g., hydrolyzed nicotinamide) indicating incomplete reactions or enzyme inactivation .
Q. What statistical approaches are recommended for analyzing small KIEs in this compound experiments?
- Error Propagation : Use triplicate measurements and report standard deviations (e.g., ±0.002 for γ-2° KIEs) .
- Cross-Validation : Compare intrinsic KIEs from carbonyl-labeled cofactors with historical data from adenine-labeled analogs to confirm consistency .
Troubleshooting & Optimization
Q. How can low yields in (Carbonyl-14C)NADPH synthesis be addressed?
- Enzyme Activity Check : Verify NADase activity via pre-experiment NAD+ hydrolysis controls.
- Substrate Ratios : Re-optimize NADP+:nicotinamide ratios if yields drop below 60% .
- Temperature Control : Ensure precise incubation temperatures (35°C for exchange, 37°C for reduction) to prevent enzyme denaturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
